molecular formula C25H34BrN3O9 B14763831 Pomalidomide-PEG5-C2-Br

Pomalidomide-PEG5-C2-Br

Cat. No.: B14763831
M. Wt: 600.5 g/mol
InChI Key: PONDXMIPRZEVMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pomalidomide-PEG5-C2-Br is a synthetic derivative of pomalidomide, a third-generation immunomodulatory drug (IMiD) used in multiple myeloma therapy. This compound incorporates a polyethylene glycol (PEG) spacer (PEG5, 5 ethylene glycol units) and a bromine-terminated C2 alkyl chain, enabling its use as a versatile linker for bioconjugation in targeted drug delivery systems. Its molecular formula is C₁₇H₁₈BrN₃O₅, with a molecular weight of 424.25 g/mol and a purity exceeding 95% . The PEGylation enhances solubility and pharmacokinetic properties, while the bromine group facilitates site-specific conjugation to thiol- or amine-containing biomolecules (e.g., antibodies, peptides) for prodrug development .

Properties

Molecular Formula

C25H34BrN3O9

Molecular Weight

600.5 g/mol

IUPAC Name

4-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C25H34BrN3O9/c26-6-8-34-10-12-36-14-16-38-17-15-37-13-11-35-9-7-27-19-3-1-2-18-22(19)25(33)29(24(18)32)20-4-5-21(30)28-23(20)31/h1-3,20,27H,4-17H2,(H,28,30,31)

InChI Key

PONDXMIPRZEVMT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-PEG5-C2-Br typically involves several steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis platforms and high-throughput screening to ensure high yield and purity .

Mechanism of Action

Pomalidomide-PEG5-C2-Br exerts its effects by recruiting the cereblon (CRBN) protein, which is part of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent degradation of target proteins. The PEG linker enhances the solubility and bioavailability of the compound, making it more effective in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Pomalidomide-PEG5-C2-Br , we compare its structural and functional attributes with analogous thalidomide derivatives (Table 1).

Table 1: Comparative Analysis of Pomalidomide Derivatives

Compound Name PEG Length Linker Functional Group Molecular Formula Molecular Weight (g/mol) Purity
This compound 5 C2 alkyl Br C₁₇H₁₈BrN₃O₅ 424.25 >95%
Pomalidomide-5-C5-NH2·HCl None C5 alkyl NH₂·HCl C₁₈H₂₂N₄O₄·ClH 394.85 95–98%
4'-ether-PEG2-azide 2 None Azide Not provided Not provided 95–98%
O-PEG3-Br 3 None Br Not provided Not provided 95–98%

Key Differences and Implications:

PEG Chain Length: this compound (PEG5) offers superior hydrophilicity and prolonged circulation time compared to shorter PEG variants like O-PEG3-Br (PEG3) or non-PEGylated derivatives (e.g., Pomalidomide-5-C5-NH2·HCl) . Longer PEG chains reduce nonspecific interactions and improve tumor-targeting efficiency in antibody-drug conjugates (ADCs) .

Linker and Functional Group :

  • The C2-Br linker in This compound enables stable alkylation reactions, contrasting with the C5-NH2·HCl linker in Pomalidomide-5-C5-NH2·HCl , which supports amine-reactive conjugation (e.g., NHS ester coupling) .
  • Bromine-terminated derivatives (e.g., O-PEG3-Br ) are less common than azide- or amine-terminated analogs, limiting their application scope .

Solubility and Stability: this compound’s PEG5 spacer enhances aqueous solubility (>10 mg/mL in PBS) compared to non-PEGylated derivatives like Pomalidomide-5-C5-NH2·HCl, which may require organic solvents for formulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.